KIN17 protein
Description
Properties
CAS No. |
145112-64-7 |
|---|---|
Molecular Formula |
C9H13ClO3 |
Synonyms |
KIN17 protein |
Origin of Product |
United States |
Cellular Localization and Subnuclear Dynamics of Kin17 Protein
Nuclear Localization and Intranuclear Foci Formation
Within the nucleus, KIN17 protein does not exhibit a diffuse distribution but rather concentrates in discrete intranuclear foci in proliferating cells biologists.combiologists.comaacrjournals.orgnih.govwikipedia.orggenecards.org. These foci are thought to represent functional compartments involved in nuclear metabolism nih.gov. The formation and distribution of these foci are dynamic and undergo relocalization during the cell cycle biologists.comwikipedia.orggenecards.orgnih.gov. The RecA homologous region appears to be essential for the proper formation and distribution of these intranuclear foci; deletion of this region dramatically alters their appearance nih.gov. Overexpression of this compound can lead to the formation of large intranuclear structures that disrupt nuclear morphology biologists.com.
Association with Chromatin and Nuclear Matrix
This compound associates with both chromatin DNA and non-chromatin nuclear structures, including the nuclear matrix biologists.commdpi.comoup.commdpi.comuniprot.orgnih.govresearchgate.netnih.govtandfonline.com. This association is regulated by the cell cycle and the presence of DNA damage oup.comnih.govnih.gov.
A fraction of this compound is directly associated with chromosomal DNA in human cells biologists.comoup.comnih.gov. This interaction is dynamic and can change depending on the cellular context, particularly in response to DNA damage oup.comnih.govnih.gov. This compound has been shown to bind preferentially to curved DNA, which is found at hot spots of illegitimate recombination in human cells biologists.comspandidos-publications.complos.orgnih.govnih.govresearchgate.net. It also associates with DNA fragments containing replication origins, with high binding observed at the G1/S border and throughout the S phase nih.govtandfonline.comnih.gov.
This compound also associates with non-chromatin nuclear structures, such as the nuclear matrix biologists.commdpi.comoup.commdpi.comuniprot.orgnih.govresearchgate.netnih.govtandfonline.com. This association is particularly pronounced during the S phase of the cell cycle oup.comuniprot.orgnih.govnih.govtandfonline.com. The nuclear matrix is a higher-order nuclear structure believed to be a scaffold for various nuclear processes, including DNA replication, recombination, repair, and transcription biologists.com. KIN17's association with the nuclear matrix, especially during S phase, suggests a role in these processes, potentially as part of replication factories oup.comoup.comnih.govresearchgate.nettandfonline.comnih.govaacrjournals.orgmaayanlab.cloud.
Interactive Table 1: this compound Association with Nuclear Structures
| Nuclear Structure | Association Status (Asynchronous Cells) | Association Status (S Phase) | Association Status (G2/M Phase) | Association Status (DNA Damage) |
| Chromatin DNA | Interacts oup.comnih.gov | Interacts oup.comnih.gov | Binds oup.com | Increased association oup.comnih.govnih.gov |
| Non-Chromatin Structures | Interacts oup.comnih.gov | Preferential association oup.comuniprot.orgnih.govnih.govtandfonline.com | Less stable association oup.comnih.govnih.gov | Associates oup.comnih.govnih.gov |
| Nuclear Matrix | Detected oup.comnih.govnih.gov | Strongly associated oup.comuniprot.orgnih.govnih.govtandfonline.com | Detected oup.comnih.govnih.gov | Detected oup.comnih.govnih.gov |
Dynamic Interaction with Chromatin DNA
This compound Redistribution in Response to Cellular Cues
The subnuclear localization of this compound is not static but changes in response to cellular cues, including progression through the cell cycle and exposure to DNA damage biologists.comwikipedia.orggenecards.orgnih.gov.
This compound levels and localization are influenced by the cell cycle. Its expression level is higher in proliferating cells compared to differentiated cells biologists.com. This compound accumulates in the nucleus during the S phase biologists.comoup.com. Studies have shown that this compound is recruited to the nucleus during re-entry and progression through S phase after cell cycle blocks oup.comnih.govaacrjournals.org. The association of this compound with non-chromatin nuclear structures is particularly strong in G1/S and S phases, becoming less stable in the G2/M phase oup.comnih.govnih.gov. High binding of this compound to DNA fragments containing replication origins is observed at the G1/S border and throughout the S phase, while it is negligible in G0 and M phases tandfonline.com.
Interactive Table 2: this compound Localization During Cell Cycle Phases
| Cell Cycle Phase | Nuclear Localization | Intranuclear Foci | Association with Non-Chromatin Structures | Association with Replication Origins |
| G1/S | Present oup.comnih.govaacrjournals.org | Forms foci biologists.comnih.govwikipedia.orggenecards.org | Preferential assembly oup.comnih.govnih.gov | High binding tandfonline.com |
| S | Accumulated biologists.comoup.com | Forms foci biologists.comnih.govwikipedia.orggenecards.org | Preferential association oup.comuniprot.orgnih.govnih.govtandfonline.com | High binding nih.govtandfonline.comnih.gov |
| G2/M | Present oup.com | Forms foci biologists.comnih.govwikipedia.orggenecards.org | Less stable association oup.comnih.govnih.gov | Negligible binding tandfonline.com |
| G0 | Present tandfonline.com | Not specified | Not specified | Negligible binding tandfonline.com |
This compound is a stress-activated protein, and its levels and localization are affected by DNA damage and genotoxic stress biologists.comoup.complos.orgresearchgate.netaacrjournals.orgoup.com. Various genotoxic agents trigger the nuclear accumulation of this compound, indicating its participation in a general cellular response oup.comresearchgate.net. Short-wave ultraviolet (UV) light, gamma irradiation, and other agents that hamper replication fork progression or induce double-strand breaks provoke the relocalization of this compound biologists.complos.orgwikipedia.orgresearchgate.netnih.govnih.govaacrjournals.orgmaayanlab.cloudoup.com.
In the presence of DNA damage, the distribution of this compound becomes mainly associated with chromosomal DNA in S phase cells oup.comnih.govnih.gov. The amount of this compound anchored to nuclear structures increases significantly after gamma irradiation and is concentrated into large nuclear foci that associate with proteins like RPA oup.comnih.gov. These observations suggest that this compound is involved in the cellular response to DNA damage, potentially accumulating at sites of unrepaired lesions or stalled replication forks oup.comnih.govaacrjournals.orgmaayanlab.cloud. The integrity of the global genome repair machinery, particularly the presence of functional XPA and XPC proteins, is required for the upregulation of KIN17 gene expression after UVC irradiation researchgate.netaacrjournals.org.
Interactive Table 3: this compound Response to DNA Damage
Molecular Functions of Kin17 Protein in Nucleic Acid Metabolism
DNA Binding Specificity and Mechanisms
KIN17 protein exhibits specific DNA binding properties, interacting with different DNA structures. uniprot.orgresearchgate.netnih.govoup.com
Binding to Double-Stranded DNA
This compound has been shown to bind to double-stranded DNA in vitro. uniprot.orgresearchgate.netnih.govoup.comgenecards.orgproteinatlas.org This binding is mediated, in part, by a C2H2-type zinc finger domain located in the N-terminal portion of the protein. nih.govoup.commdpi.com Mutations affecting this zinc finger domain can lead to reduced DNA binding. nih.govoup.com
Preferential Binding to Curved DNA Topologies
A notable characteristic of this compound is its preferential binding to curved or bent DNA structures. uniprot.orgaacrjournals.orgnih.govnih.govoup.comgenecards.orgproteinatlas.orgoup.comscbt.com This preference has been observed with various DNA sources, including pBR322 and synthetic oligonucleotides containing curved regions. nih.govoup.com Studies suggest that a specific domain within the protein core, located between residues 71 and 281 in mouse KIN17, is responsible for recognizing curved DNA. nih.govnih.govoup.com The ability to bind curved DNA may be important for detecting particular DNA structures that arise during various cellular processes. nih.gov
Role in Illegitimate Recombination
This compound may play a role in illegitimate recombination, a process that can occur at sites of DNA curvature. uniprot.orgresearchgate.netgenecards.orgoup.comscbt.com The protein's ability to bind preferentially to curved DNA found at hot spots of illegitimate recombination in human cells supports this potential function. aacrjournals.orgoup.comscbt.com
This compound in DNA Replication Processes
This compound is involved in DNA replication, participating in replication factories and influencing both the initiation and elongation phases. aacrjournals.orguniprot.orgmdpi.comresearchgate.netnih.govbiologists.comsinobiological.comoup.comebi.ac.ukaacrjournals.org
Participation in DNA Replication Factories
Research indicates that this compound is a component of DNA replication factories, which are specific nuclear compartments where DNA replication takes place. aacrjournals.orguniprot.orgoup.comebi.ac.ukaacrjournals.orgnih.govaacrjournals.org Immunoelectron microscopy has shown co-localization of this compound with bromodeoxyuridine (BrdUrd), a marker for newly synthesized DNA, at replication sites. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org this compound has also been observed to co-elute with other replication proteins, such as RPA (Replication Protein A), in high molecular weight complexes, further supporting its presence in replication machinery. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org
Influence on DNA Replication Initiation and Elongation
This compound is recruited to chromatin during the re-entry and progression through the S phase of the cell cycle, consistent with a role in DNA replication. aacrjournals.orgoup.comaacrjournals.orgnih.govaacrjournals.org Treatments that interfere with DNA replication initiation and/or elongation, such as hydroxyurea (B1673989) (HU) or l-mimosine, induce the recruitment of chromatin-bound this compound. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org Overexpression of human this compound has been shown to reduce T-antigen-dependent DNA replication in vitro and in vivo, suggesting it may inhibit DNA synthesis under certain conditions. aacrjournals.orgnih.govbiologists.com Furthermore, studies using antisense KIN17 transcripts have shown that reduced KIN17 levels can lead to disruptions in S phase progression. aacrjournals.orgoup.com this compound may also play a role in harmonizing DNA replication and repair, particularly in the presence of unrepaired DNA damage, by concentrating into high molecular weight complexes that could bridge these processes. aacrjournals.orgaacrjournals.orgnih.gov
Interaction with Replication Origin DNA Fragments
The this compound exhibits a strong association with DNA fragments containing replication origins in vivo in human and monkey cells. guidetopharmacology.orgnih.gov This association is not uniform throughout the cell cycle; it is notably high at the G1/S border and persists throughout the S phase, the period of DNA replication. nih.gov This cell cycle-dependent association with replication origins suggests a direct involvement of KIN17 in the initiation or early stages of DNA replication. Studies have shown that KIN17 is a component of the multiprotein DNA replication complex and associates with mammalian replication origins. nih.govciteab.com
Modulatory Effects on Viral DNA Replication (e.g., SV40 T Antigen-dependent)
Research using the Simian Virus 40 (SV40) DNA replication model has provided insights into the modulatory effects of this compound on viral DNA replication. This compound physically interacts with the SV40 large T antigen. wikidata.orgsigmaaldrich.comfishersci.cavulcanchem.comnih.gov This interaction is particularly evident when the large T antigen is bound to the SV40 DNA origin of replication. wikidata.orgvulcanchem.comnih.gov Both KIN17 and SV40 large T antigen have been found to be part of the same high molecular weight multiprotein complex in infected human cells. wikidata.orgvulcanchem.comnih.gov
Functionally, the interaction between this compound and SV40 large T antigen has been shown to inhibit DNA synthesis in vitro and in vivo. guidetopharmacology.orgwikidata.orgfishersci.cavulcanchem.comnih.gov Overexpression of human this compound or the introduction of increased amounts of KIN17 in in vitro assays reduced T-antigen-dependent DNA replication. guidetopharmacology.orgwikidata.orgvulcanchem.comnih.gov These findings suggest that this compound can directly influence viral DNA replication mediated by the SV40 large T antigen, potentially by interfering with the replication process at the origin.
This compound in DNA Repair Pathways
This compound is recognized for its participation in DNA repair pathways and the cellular response to DNA damage. citeab.comwikidata.orgsigmaaldrich.comwikipedia.orgwikipedia.orgwikipedia.orgcenmed.comresearchgate.netmims.com
This compound in DNA Repair Pathways
Involvement in the Cellular Response to DNA Damage
This compound is a stress-activated protein that plays a role in the cellular response to various forms of DNA damage. citeab.comwikidata.orgsigmaaldrich.comwikipedia.orgwikipedia.orgwikipedia.orgmims.comthegoodscentscompany.comnih.gov It has been observed to accumulate at sites of unrepaired DNA damage, suggesting its recruitment to damaged regions of the genome. wikidata.orgwikipedia.org This accumulation reinforces the idea that KIN17 is involved in the cellular machinery that deals with DNA lesions.
Response to Ionizing Radiation (IR) and UV Irradiation
This compound levels and localization are affected by exposure to ionizing radiation (IR) and UV irradiation, both of which are known to induce DNA damage. KIN17 is upregulated or activated following UV and ionizing radiation. wikidata.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comthegoodscentscompany.comnih.govamericanelements.com
Exposure to ionizing radiation or treatment with etoposide, a drug that induces DNA double-strand breaks, leads to an accumulation of chromatin-bound this compound and its concentration into large intranuclear foci. wikipedia.orgwikipedia.orgamericanelements.com Similarly, UV irradiation induces a nucleoplasmic redistribution of this compound and enhances its levels, particularly during the late stages of DNA repair synthesis. thegoodscentscompany.comamericanelements.com Studies have shown that global genome repair, specifically the presence of functional XPA and XPC proteins, is a prerequisite for the upregulation of the KIN17 gene expression after UVC irradiation. wikipedia.org
Role in Double-Strand Break (DSB) Repair Mechanisms
This compound is involved in the cellular response to agents that generate double-strand breaks (DSBs). wikipedia.org Evidence suggests that KIN17 assists in the repair of double-stranded breaks. cenmed.com Furthermore, a deficiency in this compound has been shown to affect the functionality of multiple DSB repair pathways, including homologous recombination, non-homologous end-joining, and alternative end-joining. cenmed.comresearchgate.net Reduced KIN17 levels can lead to an elevated frequency of deletions following mutational activity. cenmed.comresearchgate.net The recruitment of this compound to damaged sites appears to occur after the completion of DNA repair, suggesting its association with remaining unrepaired or unrepairable DNA lesions. wikipedia.org
This compound in RNA Metabolism and Gene Expression Regulation
Beyond its established interactions with DNA, the this compound has been shown to participate in several key RNA-centric processes, influencing gene expression at multiple levels. Its association with RNA-processing machinery and its ability to bind specific RNA structures highlight its broader role in nuclear function.
RNA Binding Properties (e.g., poly(G) and poly(U) homopolymers)
Research has demonstrated that this compound possesses direct RNA binding capabilities. A significant proportion of KIN17 has been observed to co-purify with polyadenylated RNA in adult testis tissue. In vitro studies have further refined this observation, showing that KIN17 preferentially binds to poly(G) and poly(U) homopolymers. biologists.comresearchgate.netnih.gov This selective binding suggests a potential role in recognizing specific RNA sequences or structures within the cell. epfl.chnih.gov
Participation in mRNA Processing and Splicing
Evidence suggests KIN17 is involved in the complex process of mRNA processing. KIN17 has been identified as a component of the human spliceosome, the large ribonucleoprotein complex responsible for splicing out introns from pre-mRNA. biologists.comresearchgate.netnih.gov This association indicates that KIN17 may play a direct or indirect role in the steps involved in generating mature mRNA transcripts. Further studies are needed to precisely define its involvement in pre-mRNA processing, a process tightly coupled to transcription. biologists.com Interactome analyses have reinforced these observations, linking KIN17 to factors involved in RNA processing, notably pre-mRNA splicing. researchgate.netnih.govmdpi.com
Role in Ribosome Biogenesis
Recent interactome analyses have revealed a novel association between KIN17 and proteins involved in ribosome biogenesis. researchgate.netnih.govmdpi.comresearchgate.net This suggests that KIN17 may contribute to the intricate process of assembling ribosomes, the cellular machinery responsible for protein synthesis. This finding positions KIN17 as a potential "moonlight protein," involved in multiple cellular functions beyond its initially characterized roles. researchgate.netnih.gov
Transcriptional Regulation and Complementation of Bacterial Factors (e.g., H-NS)
KIN17 has been implicated in the regulation of gene expression. Studies have shown that KIN17 can complement certain functions of the bacterial transcriptional regulator H-NS. oup.comnih.gov H-NS is a nucleoid-associated protein in enteric bacteria that binds to curved DNA and plays a significant role in controlling the expression of numerous genes, often acting as a repressor. nih.gov The expression of this compound in H-NS-deficient bacteria has been shown to influence gene expression, such as increasing the synthesis of flagellin (B1172586) and leading to the recovery of motility. nih.gov While not all H-NS functions are complemented by KIN17, this trans-species complementation suggests a shared functional capacity related to transcriptional control, possibly mediated through the binding to curved DNA, a known property of both H-NS and KIN17. oup.comnih.govgenecards.org In mammalian cells, changes in this compound levels have been shown to induce significant alterations in gene expression patterns, further supporting its role in transcriptional regulation. nih.gov
Protein Protein Interaction Network of Kin17 Protein
Direct and Indirect Interactors
Studies investigating the interactome of KIN17 have identified a novel set of interacting proteins. mdpi.comresearchgate.net While early research suggested a strong link to DNA replication and repair, more recent analyses using techniques like proximity-dependent biotin (B1667282) identification coupled to mass spectrometry (BioID-MS) have reinforced observations linking KIN17 to factors involved in RNA processing, particularly pre-mRNA splicing and ribosome biogenesis. mdpi.comresearchgate.netnih.gov However, these studies also noted less evidence for direct coupling to DNA replication or repair processes under normal growing conditions. mdpi.comresearchgate.net KIN17 has been shown to be part of high molecular weight multiprotein complexes in human cells. aacrjournals.orgaacrjournals.org
Interactions with DNA Replication Machinery Components
Despite some conflicting findings regarding direct interaction under normal conditions, earlier studies indicated KIN17's involvement in DNA replication. KIN17 has been reported to be a component of a multiprotein DNA replication complex and to associate with mammalian replication origins. ebi.ac.ukplos.org It has been observed to colocalize with several replication proteins, including RPA, PCNA, and DNA polymerase-α. plos.org Furthermore, the amount of KIN17 protein associated with nuclear structures increases during re-entry and progression through the S phase of the cell cycle, consistent with a role in DNA replication factories. aacrjournals.orgoup.com Overexpression of KIN17 has been shown to inhibit DNA replication in vivo and in vitro. aacrjournals.orgnih.gov
Association with DNA Repair Proteins (e.g., RAD51)
KIN17 has been linked to the cellular response to DNA damage and DNA repair. uniprot.orgresearchgate.netebi.ac.ukuniprot.orgnih.gov Its amount bound to DNA increases after gamma irradiation, and it concentrates into large nuclear foci associated with RPA, a protein involved in DNA damage recognition. plos.orgoup.comnih.gov KIN17 may play a role in illegitimate recombination and contribute to the harmonization of DNA replication and repair, potentially by creating a bridge between these processes in the presence of unrepaired DNA damage. uniprot.orgaacrjournals.orguniprot.org Recent research suggests that KIN17 functions in DNA damage repair and chemosensitivity by modulating RAD51, a key recombinase in homologous recombination repair, particularly in hepatocellular carcinoma. nih.govresearchgate.net
Engagement with Viral Proteins (e.g., SV40 Large T Antigen)
Human this compound directly interacts with the Simian Virus 40 (SV40) large T antigen. aacrjournals.orgoup.comnih.govspandidos-publications.com This interaction has been demonstrated through various in vitro and in vivo assays, including coimmunoprecipitation and fusion protein binding assays. aacrjournals.org KIN17 and large T antigen are part of the same high molecular weight multiprotein complex in human cells. aacrjournals.orgnih.gov The interaction between KIN17 and T antigen, particularly when T antigen is bound to the SV40 DNA origin of replication, has been shown to reduce T-antigen-dependent DNA replication. aacrjournals.orgnih.gov
Interactions with Regulatory Factors (e.g., SPL7 in plants)
In plants, a homolog of KIN17 in Arabidopsis thaliana has been shown to physically interact with the transcription factor SQUAMOSA PROMOTER-BINDING PROTEIN-LIKE7 (SPL7). nih.govnih.govuniprot.orgfrontiersin.org This interaction is crucial for adapting plant growth and development to conditions of limited copper availability. nih.govnih.gov Arabidopsis KIN17 participates in promoting the copper deficiency response through this direct interaction with SPL7. nih.govnih.govuniprot.org The interaction between SPL7 and KIN17 appears to be a point of convergence in the response to both copper deficiency and oxidative stress, contributing to the alleviation of growth defects and oxidative stress under copper deprivation. nih.govnih.govfrontiersin.org This interaction may involve a post-translational mechanism regulating SPL7 function during oxidative stress. nih.gov
Here is a table summarizing some key protein interactions:
| Interacting Protein | Organism | Context/Process Involved | Evidence Type | Source |
| SV40 Large T Antigen | Human | DNA Replication Inhibition | Direct Interaction, Co-localization, Complex Formation | aacrjournals.orgoup.comnih.govspandidos-publications.com |
| RPA (Replication Protein A) | Human | DNA Replication, DNA Damage Response | Co-localization, Association with Nuclear Structures | aacrjournals.orgplos.orgoup.comnih.gov |
| PCNA (Proliferating Cell Nuclear Antigen) | Human | DNA Replication | Co-localization | plos.org |
| DNA Polymerase-α | Human | DNA Replication | Co-localization | plos.org |
| RAD51 | Human | DNA Damage Repair (Homologous Recombination) | Modulation of Expression/Function | nih.govresearchgate.net |
| SPL7 | Arabidopsis thaliana | Copper Deficiency Response, Oxidative Stress Alleviation | Direct Physical Interaction | nih.govnih.govuniprot.orgfrontiersin.org |
| METTL22 | Human | Protein Methylation | Interaction in Soluble and Chromatin Fractions | nih.govresearchgate.net |
| PRMT7 | Human | Protein Methylation | Novel Interaction | mdpi.comresearchgate.net |
| BUD13 | Human | RNA Processing (Splicing) | Interaction in Soluble Fraction | nih.gov |
| Spliceosomal subunits | Human | RNA Processing (Splicing) | Association in Soluble Fraction | nih.govstring-db.org |
| Ribosomal subunits | Human | Ribosome Biogenesis | Association in Soluble Fraction | researchgate.netnih.govnih.gov |
Post-translational Modifications of this compound and their Functional Impact
KIN17 undergoes post-translational modifications, which can significantly impact its function, including its cellular localization and interactions. mdpi.comnih.govnih.govembopress.org
Protein methylation is one such modification affecting KIN17. KIN17 is methylated on lysine (B10760008) 135 by the methyltransferase METTL22. mdpi.comnih.govnih.govresearchgate.net This methylation at Lys-135 has been shown to affect KIN17's cellular localization and its association with chromatin. mdpi.comnih.govnih.govresearchgate.net Overexpression of METTL22 can displace KIN17 from the chromatin to the cytoplasmic fraction, suggesting that methylation at this site plays a role in regulating KIN17's chromatin association. nih.govresearchgate.net Additionally, KIN17 has been shown to be monomethylated on arginine 36 by PRMT7 (protein arginine methyltransferase 7), a novel interactor identified through BioID experiments. mdpi.comresearchgate.net Arginine 36 is located within the zinc-finger domain of KIN17, a domain known for nucleic acid binding. mdpi.com
Here is a table summarizing known methylation sites:
| Modified Residue | Type of Modification | Methyltransferase | Functional Impact | Source |
| Lysine 135 | Trimethylation | METTL22 | Affects cellular localization and chromatin association | mdpi.comnih.govnih.govresearchgate.net |
| Arginine 36 | Monomethylation | PRMT7 | Located within the zinc-finger domain | mdpi.comresearchgate.net |
Implications for Chromatin Association and ATPase Activity (in context of VCP)
KIN17's significant association with chromatin and its involvement in processes occurring on chromatin, such as DNA replication and repair, have implications in the context of proteins that modulate chromatin structure and associated factors. biologists.comoup.comaacrjournals.orgnih.gov Valosin-containing protein (VCP), also known as p97 or CDC48, is a well-characterized AAA+ ATPase that plays a critical role in maintaining cellular protein homeostasis through the extraction of ubiquitinated proteins from various cellular structures, including chromatin. wikipedia.orgnih.govnih.govfrontiersin.orgnih.gov This segregase activity of VCP is essential for numerous processes, including endoplasmic reticulum-associated degradation (ERAD), DNA damage response, and the turnover of chromatin-associated proteins. wikipedia.orgnih.govnih.govfrontiersin.orgnih.govtandfonline.com
VCP's ATPase activity is indispensable for its function as a molecular motor, facilitating the unfolding and extraction of substrate proteins. wikipedia.orgnih.govnih.govresearchgate.netwustl.edu This activity is regulated and can be influenced by various factors, including post-translational modifications. wikipedia.orgnih.govnih.govresearchgate.netplos.org
While direct physical interaction between KIN17 and VCP is not extensively documented in the provided search abstracts as a primary interaction, a link between these two proteins exists through the action of specific lysine methyltransferases. METTL22 has been shown to methylate KIN17, and this modification can influence KIN17's interaction with chromatin. nih.govplos.orgnih.gov Notably, a related methyltransferase, METTL21D, methylates VCP at lysine 315, and this methylation negatively impacts VCP's ATPase activity. plos.org This suggests a potential regulatory axis involving methylation that could indirectly link the functions of KIN17 and VCP in chromatin-related processes.
Given KIN17's presence on chromatin and its roles in DNA metabolism, its association with protein complexes on chromatin could intersect with VCP's function in removing or remodeling protein complexes on chromatin. For instance, in the context of DNA damage, where both KIN17 and VCP are involved, VCP's ability to extract ubiquitinated proteins from damage sites on chromatin might be relevant to the dynamics or turnover of KIN17-containing complexes. oup.comaacrjournals.orgfrontiersin.orgnih.govnih.govpnas.org Although KIN17 itself is primarily a DNA/RNA binding protein and not characterized as an ATPase, it is found within high molecular weight complexes that possess ATPase activity. nih.gov This ATPase activity within KIN17-containing complexes could potentially be contributed by associated proteins, including ATPases like VCP or other factors involved in DNA replication or repair.
The interplay between KIN17's stable association with chromatin or nuclear structures and VCP's dynamic, ATP-dependent protein extraction activity highlights the complex regulatory mechanisms governing nuclear processes. Further research is needed to fully elucidate the functional consequences of the methylation of KIN17 by METTL22 and VCP by METTL21D, and how these modifications, potentially in concert, influence chromatin dynamics and the cellular response to stress.
Role of Kin17 Protein in Pathophysiological Processes Cellular and Preclinical Models
KIN17 Protein in Cell Proliferation and Cell Cycle Regulation
KIN17 has been identified as a component of multiprotein DNA replication complexes and is associated with mammalian replication origins plos.org. It participates in DNA replication and helps manage replication perturbations caused by unrepaired lesions plos.org. KIN17 colocalizes with various replication proteins, including RPA, PCNA, and DNA polymerase-α plos.org. Antibodies targeting KIN17 have been shown to reduce cellular replication activity plos.org.
Association with Normal Cell Proliferation
The nuclear concentration of this compound increases during cell proliferation oup.com. Studies in serum-stimulated mouse fibroblasts showed a significant increase in KIN17 mRNA expression and enhanced cell growth plos.orgspandidos-publications.com. Cells in the S-phase exhibit a high level of this compound with marked nuclear localization oup.com. The maximal level of KIN17 RNA is observed during the G1/S transition of the cell cycle, indicating it is a late growth-related gene oup.combiologists.com. The accumulation of this compound during proliferation correlates with DNA synthesis, suggesting its involvement in DNA replication-related transactions oup.com. Human fibroblasts immortalized with SV40 show elevated this compound levels compared to normal diploid human fibroblasts plos.orgspandidos-publications.com.
Impact on S Phase Progression
Overexpression of this compound has been shown to inhibit cell cycle progression into the S phase in mammalian cells biologists.comnih.gov. This growth inhibition correlates with a disruption of nuclear morphology, potentially affecting the intranuclear network necessary for the early stages of DNA replication biologists.comnih.gov. Conversely, knockdown of KIN17 in breast cancer cells inhibited DNA replication and blocked cells in the S phase of the cell cycle plos.org. Elevated KIN17 expression appears necessary for DNA replication and repair and to prevent cell cycle arrest plos.org. KIN17 knockdown was found to prevent G1 to S phase transition in breast cancer cells spandidos-publications.com. Antisense KIN17 clones that failed to recruit this compound after γ irradiation exhibited major defects in S-phase progression aacrjournals.org.
This compound in Oncogenesis and Tumor Biology (In Vitro and Animal Models)
KIN17 is highly expressed in numerous types of human cancers and is considered a possible cancer biomarker researchgate.netnih.gov. Its involvement in DNA replication, damage repair, and cell cycle regulation plays important roles in tumorigenesis and cancer development nih.gov. Aberrant expression of RNA-binding proteins like KIN17 can affect various stages of tumorigenesis, including proliferation, apoptosis, migration, and invasion mdpi.com.
Aberrant Expression Levels in Various Cancer Cell Lines and Tissues (e.g., Colorectal, Pancreatic, Lung, Breast, Liver, Cervical, Thyroid, Melanoma)
KIN17 is abundantly expressed in a variety of tumors, including breast, thyroid, colorectal, liver, cervical, lung, and ovarian cancer nih.govspandidos-publications.com. Immunohistochemical analysis has revealed significant differences in KIN17 expression between cancer tissues and adjacent normal tissues nih.govnih.govresearchgate.net.
Breast Cancer: KIN17 expression is dramatically increased in clinical breast cancer samples and breast cancer cells plos.org. It is significantly higher in invasive ductal carcinoma (IDC) than in benign breast disease (BBD) and ductal carcinoma in situ (DCIS) tissues plos.org. KIN17 expression is also higher in breast cancer cells compared to immortalized and normal breast cells plos.org. Elevated KIN17 expression is likely associated with breast cancer cell proliferation plos.org. KIN17 expression is markedly increased in multiple tumors, including breast cancer spandidos-publications.com.
Colorectal Carcinoma: KIN17 is overexpressed in colorectal carcinoma cell lines nih.govresearchgate.net.
Pancreatic Cancer: KIN17 is highly expressed in pancreatic cancer, and its upregulation is associated with lymph node metastasis and poor prognosis nih.govnih.govspandidos-publications.comspandidos-publications.com. Studies using databases like The Cancer Genome Atlas and Gene Expression Omnibus have verified the upregulation of KIN17 in pancreatic cancer nih.govnih.govspandidos-publications.comspandidos-publications.com.
Lung Cancer: Elevated KIN17 mRNA and protein expression has been detected in non-small cell lung cancer (NSCLC) tissues compared to benign lung lesions and peritumoral tissues spandidos-publications.comnih.govnih.gov. Upregulation of KIN17 in NSCLC is significantly correlated with high tumor grade and lymph node metastasis, indicating poor patient prognosis spandidos-publications.comnih.govnih.gov. H1299 non-small cell lung cancer cells have been shown to have the highest this compound levels among several tested cell lines aacrjournals.orgallenpress.combioone.org.
Liver Cancer (Hepatocellular Carcinoma): KIN17 expression is increased in hepatocellular carcinoma (HCC) tissues compared with corresponding normal tissues spandidos-publications.comnih.gov. Elevated KIN17 expression is associated with the metastasis and prognosis of HCC researchgate.net.
Cervical Cancer: KIN17 expression is significantly increased in clinical cervical cancer samples and is associated with tumor differentiation, lymph node metastasis, and Ki-67 expression nih.gov. Elevated expression of KIN17 has been observed in cervical cancer tissues, showing a close association with lymph node metastasis e-century.us. The expression level of KIN17 in invasive cervical cancer and cervical intraepithelial neoplasia (CIN) or carcinoma in situ is higher than in normal cervical tissues, suggesting KIN17 as a potential biomarker for progression to cervical carcinoma spandidos-publications.com.
Thyroid Cancer: KIN17 is remarkably increased in thyroid cancer (TC) tissue samples and cell lines compared to normal tissue and control cell lines nih.gov.
Melanoma: KIN17 has been detected in murine melanoma cell lines nih.govresearchgate.netmdpi.comnih.gov. While some studies indicate overexpression in certain cancer cell lines, the human melanoma cell line MeWo exhibited the lowest expression of this compound compared to several other tumor cell lines aacrjournals.orgnih.govallenpress.combioone.org. However, an elevated concentration was observed in the chromatin-associated fraction of a murine melanoma clone with low metastatic potential, suggesting KIN17 expression level could be a marker of melanoma nih.govmdpi.comresearchgate.net.
Here is a summary table of KIN17 expression in various cancers:
| Cancer Type | Expression Level (compared to normal/benign) | Association with Prognosis/Features | Source(s) |
| Breast Cancer | Increased | Associated with tumor grade, Ki-67, p53 status, PR expression plos.org | plos.org, spandidos-publications.com |
| Colorectal Carcinoma | Overexpressed | Associated with reduced proliferation upon knockdown researchgate.net | nih.gov, researchgate.net |
| Pancreatic Cancer | Highly expressed/Upregulated | Associated with lymph node metastasis, poor prognosis nih.govnih.govspandidos-publications.comspandidos-publications.com | nih.gov, nih.gov, spandidos-publications.com, spandidos-publications.com |
| Lung Cancer (NSCLC) | Elevated/Markedly overexpressed | Associated with high tumor grade, lymph node metastasis, poor prognosis spandidos-publications.comnih.govnih.gov | nih.gov, spandidos-publications.com, allenpress.com, nih.gov, bioone.org |
| Liver Cancer (HCC) | Increased/Upregulated | Associated with metastasis and prognosis spandidos-publications.comresearchgate.netnih.gov | spandidos-publications.com, researchgate.net, nih.gov |
| Cervical Cancer | Significantly increased/Elevated | Associated with tumor differentiation, lymph node metastasis, Ki-67 expression spandidos-publications.comnih.gove-century.us | nih.gov, nih.gov, spandidos-publications.com, e-century.us |
| Thyroid Cancer | Remarkably increased | Associated with proliferation, migration, invasion nih.gov | nih.gov |
| Melanoma (Murine) | Detected, variable levels | Elevated in low metastatic potential clone nih.govmdpi.comresearchgate.net | nih.gov, mdpi.com, researchgate.net, nih.gov, researchgate.net |
| Melanoma (Human MeWo) | Lowest among tested cell lines | - | nih.gov, aacrjournals.org, allenpress.com, bioone.org |
This compound's Influence on Tumor Cell Growth
KIN17 is associated with cancer cell proliferation researchgate.net. Suppression or knockdown of KIN17 has been shown to block cell cycle progression and inhibit growth in breast cancer cells plos.org. KIN17 knockdown significantly inhibited the proliferation of breast cancer cell lines MDA-MB-231 and BT474 plos.org. Overexpression of KIN17 in breast epithelial cells promoted cell proliferation plos.org. KIN17 silencing decreased EGF-stimulated cell growth in breast cancer cells, and EGF stimulation resulted in elevated KIN17 expression plos.org. In hepatocellular carcinoma, ectopic upregulation of KIN17 expression promoted cell growth in vitro and in vivo spandidos-publications.comnih.gov. KIN17 facilitates thyroid cancer cell proliferation nih.gov. Knockdown of KIN17 was revealed to significantly suppress the proliferation of MDA-MB-231 cells spandidos-publications.com. While overexpression of KIN17 generally promotes growth in cancer cells, paradoxically, overproduction of KIN17 has been reported to inhibit the proliferation of human epithelioid cervical carcinoma (HeLa) and non-small lung cancer cells (H1299) spandidos-publications.com.
Role in Cancer Cell Migration and Invasion
KIN17 is associated with cancer cell migration and invasion researchgate.netnih.gov. In pancreatic cancer, knockdown of KIN17 has been shown to inhibit the migration and invasion of cancer cells and reverse epithelial-mesenchymal transition (EMT) nih.govnih.govspandidos-publications.com. KIN17 inhibition suppressed migration and invasion in pancreatic cancer cells through the PI3K/AKT/mTOR signaling pathway nih.govnih.govspandidos-publications.com. In non-small cell lung cancer, silencing of KIN17 inhibited cell invasion and metastasis nih.govnih.gov. KIN17 facilitates thyroid cancer cell migration and invasion nih.gov. In cervical cancer, silence of KIN17 inhibited cell migration and invasion nih.gov. Migration rates and the number of invasive cells were downregulated in cervical cancer cell lines (HeLa and SiHa) following knockdown of KIN17 spandidos-publications.come-century.us. KIN17 promotes tumor metastasis by activating EMT signaling in luminal-A breast cancer atlasgeneticsoncology.orgscbt.com. KIN17 promotes cell migration and invasion through stimulating the TGF-β/Smad2 pathway in hepatocellular carcinoma researchgate.netscbt.com.
Here is a summary table of KIN17's influence on tumor cell growth, migration, and invasion:
| Cancer Type | Influence on Growth/Proliferation | Influence on Migration/Invasion | Source(s) |
| Breast Cancer | Knockdown inhibits proliferation; Overexpression promotes proliferation plos.org | Promotes metastasis by activating EMT signaling atlasgeneticsoncology.orgscbt.com | plos.org, spandidos-publications.com, atlasgeneticsoncology.org, scbt.com, mdpi.com |
| Colorectal Carcinoma | Reduced proliferation upon knockdown researchgate.net | - | researchgate.net |
| Pancreatic Cancer | Knockdown has inhibitory effect nih.govnih.govspandidos-publications.com | Knockdown inhibits migration and invasion; reverses EMT nih.govnih.govspandidos-publications.com | nih.gov, nih.gov, spandidos-publications.com, spandidos-publications.com, researchgate.net |
| Lung Cancer (NSCLC) | - | Silencing inhibits invasion and metastasis nih.govnih.gov | nih.gov, nih.gov |
| Liver Cancer (HCC) | Upregulation promotes growth in vitro and in vivo spandidos-publications.comnih.gov | Promotes migration and invasion via TGF-β/Smad2 pathway researchgate.netscbt.com | spandidos-publications.com, researchgate.net, nih.gov, scbt.com |
| Cervical Cancer | Silence inhibits proliferation nih.gov | Silence inhibits migration and invasion spandidos-publications.comnih.gove-century.us | nih.gov, nih.gov, spandidos-publications.com, e-century.us |
| Thyroid Cancer | Facilitates proliferation nih.gov | Facilitates migration and invasion spandidos-publications.comnih.gov | nih.gov, spandidos-publications.com |
No other chemical compounds were mentioned in the search results within the scope of the requested outline, therefore a PubChem CID table is not included.
Involvement in Tumor Metastasis and Epithelial-Mesenchymal Transition (EMT)
Research indicates that this compound plays a role in tumor cell migration and invasion, key processes in metastasis. Studies using cellular models of luminal-A breast cancer (MCF-7 cells) have demonstrated that KIN17 knockdown inhibits migration and invasion, while KIN17 overexpression promotes these abilities. nih.govnih.gov This effect is mediated, at least in part, through the regulation of EMT-associated signaling pathways. nih.govnih.gov EMT is a biological process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness. spandidos-publications.com
In pancreatic cancer cell lines (PANC-1 and PACA-2), KIN17 knockdown has been shown to reduce cell migration and invasive ability. spandidos-publications.com This was accompanied by an upregulation of the epithelial marker E-cadherin and a downregulation of mesenchymal markers N-cadherin and Vimentin, consistent with an inhibition of EMT. spandidos-publications.com Similarly, in cervical cancer cells, increased KIN17 expression has been linked to tumor invasion and metastasis, potentially through the NF-κB-Snail pathway. researchgate.netnih.gov Upregulation of KIN17 has also been associated with the invasion and metastasis of non-small cell lung cancer (NSCLC) cells. nih.govspandidos-publications.com
Data from preclinical models, such as in vivo tail-vein metastasis assays using MCF-7 cells, further support the role of KIN17 in promoting metastatic spread. nih.govnih.gov KIN17 knockdown decreased metastatic spread, whereas its overexpression increased it. nih.govnih.gov
Contribution to Cancer Stem Cell Phenotype
While the search results did not provide direct evidence of KIN17's specific contribution to the cancer stem cell (CSC) phenotype in cellular or preclinical models within the provided snippets, one source mentions that overexpression of KIN rendered colorectal cancer cells enriching CSC markers and CSC phenotype. amegroups.orgnih.gov This suggests a potential, though not explicitly detailed in the provided results, link between KIN17 and the acquisition of stem-like attributes in cancer cells. Further research specifically investigating KIN17's mechanistic involvement in maintaining or promoting CSC characteristics in relevant models would be needed to fully address this point.
Association with Chemoresistance in Cancer Cell Models
KIN17 has been associated with chemoresistance in various cancer cell models. Studies on ovarian cancer have shown that KIN17 mRNA expression is higher in cisplatin-resistant ES-2 cells compared to cisplatin-sensitive cells. researchgate.net Knockdown of KIN17 has been found to enhance the sensitivity of tumor cells to chemotherapeutic agents. researchgate.netresearchgate.netresearchgate.net In breast cancer cells, silencing of KIN17 increased sensitivity to chemotherapy. spandidos-publications.complos.org Colorectal cancer cell lines with high KIN17 expression have shown resistance to chemotherapeutic drugs like oxaliplatin (B1677828) and 5-fluorouracil. amegroups.org This suggests that KIN17 may contribute to drug resistance in cancer.
This compound in Response to Therapeutic Interventions (Cellular Models)
Modulation of Cellular Sensitivity to Genotoxic Agents
KIN17 participates in the cellular response to several genotoxic agents. biologists.comresearchgate.netnih.gov Genotoxic agents can deform DNA structure, triggering a complex genetic response aimed at recovery and cell survival. biologists.comresearchgate.net The KIN17 gene is upregulated during this response. biologists.comresearchgate.net Several genotoxic agents, such as UV or ionizing radiation, trigger the nuclear accumulation and redistribution of this compound, indicating its participation in a general cellular response to DNA damage. researchgate.netplos.orgnih.govoup.com
Reduction of total this compound level has been shown to sensitize cells to ionizing radiation in cellular models like RKO cells. iaea.org This suggests that KIN17 plays a protective role against the effects of genotoxic agents.
This compound as a Component of DNA Maintenance Pathways in Disease Contexts
KIN17 is involved in various DNA transactions, including DNA replication and damage repair. researchgate.netbiologists.comresearchgate.netuniprot.orgnih.govresearchgate.netspandidos-publications.complos.orgnih.goviaea.org It is considered a nuclear maintenance protein involved in DNA replication and the cellular response to DNA damage. oup.com KIN17 is recruited to nuclear structures after treatment with agents inducing DNA double-strand breaks (DSB) and/or replication forks blockage. iaea.org
Evidence suggests KIN17's involvement in DNA replication, and biochemical demonstrations indicate its belonging to the replication complex. iaea.org KIN17 may link DNA replication and DNA repair, and a defect in the KIN17 pathway can lead to increased radiosensitivity. iaea.org KIN17 has been demonstrated to be involved in the DNA damage repair process by regulating the homologous recombination signaling pathway. spandidos-publications.com In hepatocellular carcinoma, KIN17 functions in DNA damage repair and chemosensitivity by modulating RAD51. nih.gov
The protein is present in both a soluble form and a form tightly anchored to nuclear structures, with a fraction directly associated with chromatin. biologists.comoup.comiaea.org The amount of this compound anchored to nuclear structures increases after treatments like γ-irradiation. oup.com
This compound in Other Disease Models (e.g., Neurological Disorders, where applicable)
While the primary focus of the search results was on cancer, one study in Drosophila neuroblasts identified KIN17 as a novel regulator of Miranda localization during asymmetric cell division. biorxiv.org Loss of KIN17 in this model led to aberrant localization of Miranda to the centrosome and cytoplasm and Prospero to the centrosome and nucleus. biorxiv.org KIN17 was found to be required for splicing of the flfl pre-mRNA, and its loss resulted in reduced levels of the protein phosphatase 4 component Falafel, leading to defects in Miranda localization. biorxiv.org This suggests a role for KIN17 in neuronal development and asymmetric cell division in this model organism. KIN17 has also been observed in mouse and rat nervous cells. biologists.comresearchgate.net
Another search result mentions that diseases associated with the KIN gene include Spinocerebellar Ataxia 34 and Osteogenesis Imperfecta, Type Xx, although no specific details on KIN17's role in these conditions in cellular or preclinical models were provided within the snippets. genecards.org
Compound Names and PubChem CIDs
Interplay with VCP in Degenerative Neuromuscular Diseases (as mechanistic insight)
Valosin-containing protein (VCP), also known as p97, is an essential AAA-ATPase involved in a wide range of cellular processes, including protein degradation, membraneUSION, and organelle homeostasis ebi.ac.uk. Mutations in the VCP gene are known to cause a spectrum of inherited degenerative disorders, collectively referred to as VCP-opathies, which include inclusion body myopathy with Paget's disease of the bone and frontotemporal dementia (IBMPFD), amyotrophic lateral sclerosis (ALS), and other neuromuscular conditions ebi.ac.uk. VCP dysfunction leads to impaired protein quality control, accumulation of ubiquitinated protein aggregates, and cellular toxicity, particularly affecting muscle, bone, and neurons ebi.ac.uk.
Recent research has uncovered a mechanistic link between KIN17 and VCP through the action of the lysine (B10760008) methyltransferase METTL21D. METTL21D has been identified as a methyltransferase that interacts with molecular chaperones, including KIN17 and VCP. Studies have shown that METTL21D is responsible for the trimethylation of VCP at lysine residue 315 (K315). This specific methylation event, located near the Walker B motif in VCP's D1 ATPase domain, has been demonstrated to negatively impact VCP's ATPase activity in in vitro assays.
The interaction between METTL21D and its substrates, including VCP and KIN17, highlights a potential regulatory axis. While KIN17 itself is also a substrate of METTL21D, the functional consequence of KIN17 methylation in the context of VCP-related diseases is less characterized compared to the impact of VCP methylation. The observed reduction in VCP ATPase activity upon methylation by METTL21D suggests a mechanism by which the KIN17-METTL21D interaction could indirectly influence VCP function. Specifically, if KIN17's interaction with METTL21D modulates the methyltransferase's activity or substrate specificity towards VCP, it could consequently affect VCP methylation levels and its ATPase function.
Studies using VCP mutants associated with IBMPFD and ALS (e.g., R155H, R159G, and R191Q) have shown that the stimulatory effect of the VCP cofactor ASPSCR1 on METTL21D-mediated VCP methylation is lost with these disease-associated mutations. This finding further underscores the importance of regulated VCP methylation and its connection to disease pathogenesis. The deregulation of VCP, potentially influenced by its methylation status which can be modulated through interactions involving proteins like KIN17 and METTL21D, contributes to the proteostasis defects observed in cellular and preclinical models of VCP-opathies ebi.ac.uk.
Cellular models, such as those using patient-derived cells or cell lines expressing mutant VCP, exhibit hallmarks of VCP dysfunction, including the accumulation of ubiquitinated proteins, impaired autophagosome-lysosome fusion, and mitochondrial abnormalities ebi.ac.uk. Preclinical models, such as Drosophila and zebrafish models with VCP deficiencies or mutations, recapitulate key features of the human diseases, including muscle degeneration and impaired muscle function ebi.ac.uk. The mechanistic insight gained from studying the KIN17-METTL21D-VCP axis suggests that dysregulation of VCP methylation could contribute to these cellular and physiological defects observed in these models.
Further detailed research findings on the impact of KIN17's interaction with METTL21D on VCP methylation and ATPase activity in the context of degenerative neuromuscular diseases are areas of ongoing investigation. However, the identification of KIN17 and VCP as interaction partners of METTL21D and the functional consequence of VCP methylation provide a crucial mechanistic link that warrants further exploration in understanding the complex etiology of VCP-related neuromuscular disorders.
Advanced Research Methodologies for Kin17 Protein Investigation
Molecular Biology Techniques
Molecular biology techniques are fundamental to studying the KIN17 gene and its transcript, allowing for manipulation of its expression and analysis of its functional domains.
Gene Cloning and Expression Systems
The cloning of the KIN17 gene and its cDNA has been a foundational step in KIN17 research. The mouse Kin17 gene, located on chromosome 2, was cloned and characterized, revealing a gene approximately 8 kb in length with three exons and two introns. nih.gov The human KIN17 cDNA, encoding a 45 kDa zinc finger nuclear protein, has also been cloned and characterized, with the gene located on human chromosome 10 at p15–p14. oup.com These cloning efforts have enabled the insertion of KIN17 cDNA into various expression vectors, often under the control of strong promoters like the cytomegalovirus (CMV) promoter, for expression in cultured mammalian cells. biologists.com Expression systems, such as those utilizing E. coli or baculovirus-infected insect cells (Sf9 cells), have been used to produce recombinant KIN17 protein for biochemical and biophysical studies. aacrjournals.orgoup.com
Mutagenesis and Functional Domain Analysis
Mutagenesis is a key technique for investigating the functional domains of the this compound. KIN17 contains several notable domains, including a C2H2-type zinc finger, a winged helix domain, a RecA homology domain, and a dual SH3-like domain containing a KOW motif. mdpi.com Studies have shown that deleting specific domains can impact KIN17's effects on cell growth and DNA replication. For instance, deletion of the central domain of mouse this compound enhanced its inhibitory effects on cell proliferation, while deletion of the C-terminal domain considerably reduced them. biologists.comnih.gov This highlights the importance of these regions for KIN17 function. Analyzing these mutants helps researchers understand which parts of the protein are responsible for its interactions and activities. The winged helix domain, for example, is believed to be involved in protein-protein interactions. mdpi.com
Gene Silencing (e.g., siRNA, antisense transcripts)
Gene Overexpression Studies
Conversely, gene overexpression studies involve increasing the cellular levels of this compound to investigate the effects of elevated expression. This is often achieved by transfecting cells with expression vectors containing the KIN17 cDNA under the control of a strong promoter. biologists.com Overexpression of KIN17 has been shown to inhibit the proliferation of mammalian cells, disrupt nuclear morphology, and decrease the rate of DNA replication. biologists.comnih.gov Elevated KIN17 levels have been observed in various cancer cell lines and tissues, suggesting a potential role in tumorigenesis. mdpi.comamegroups.orgplos.orgspandidos-publications.comaacrjournals.org Overexpression studies help to elucidate the consequences of dysregulated KIN17 expression and its contribution to disease phenotypes.
Protein Biochemistry and Biophysics
Biochemical and biophysical techniques are essential for purifying, characterizing, and analyzing the properties of the this compound itself.
Protein Purification and Characterization
Purification of this compound is a critical step for in vitro biochemical and biophysical analyses. Recombinant this compound has been produced in systems like E. coli and baculovirus-infected Sf9 cells and purified using techniques such as Ni-NTA agarose (B213101) beads (for His-tagged proteins) and Glutathione Sepharose (for GST-tagged proteins). aacrjournals.orgmdpi.com Purification allows for the study of KIN17's intrinsic properties, such as its DNA and RNA binding activities. oup.combiologists.complos.org
Characterization techniques provide insights into KIN17's molecular weight, localization, post-translational modifications, and interactions. KIN17 is a 45 kDa nuclear protein. oup.comaacrjournals.orgbiologists.com Immunoblotting (Western blotting) is widely used to detect and quantify this compound levels in cell lysates and tissue samples. aacrjournals.orgamegroups.orgspandidos-publications.comoup.com Immunofluorescence and immunoelectron microscopy have been used to determine its localization within the nucleus, showing its presence in intranuclear foci and its association with chromatin and the nuclear matrix. oup.commdpi.combiologists.comoup.comnih.govaacrjournals.org KIN17 has been found to be modified by methylation, which affects its association with chromatin. mdpi.comgenecards.org
Biophysical techniques, such as circular dichroism spectroscopy and differential scanning calorimetry, have been employed to study the secondary structure and thermal stability of recombinant human KIN17. mdpi.comnih.gov These studies have revealed that KIN17 has a significant proportion of unfolded elements, suggesting flexibility. mdpi.comnih.gov Gel filtration chromatography has been used to analyze the molecular weight of endogenous KIN17-containing complexes in cell extracts, revealing its presence in high molecular weight complexes. nih.govaacrjournals.orgnih.gov Techniques like co-immunoprecipitation, fusion protein binding assays, ELISA, and affinity chromatography have been used to demonstrate direct protein-protein interactions, such as the interaction between human KIN17 and the SV40 large T antigen. aacrjournals.orgaacrjournals.org Proximity-dependent biotin (B1667282) identification coupled to mass spectrometry (BioID-MS) has been used for interactome analysis to identify novel KIN17-interacting proteins. mdpi.comresearchgate.net
DNA/RNA Binding Assays (e.g., Gel Shift, Electrophoretic Mobility Shift Assay)
This compound has been shown to bind to nucleic acids, including both DNA and RNA. Early studies using in vitro binding assays, such as Electrophoretic Mobility Shift Assay (EMSA), demonstrated that mouse this compound binds to DNA, particularly to curved DNA. biologists.com This binding ability is a key feature of the protein. The N-terminal region of KIN17, containing a C2H2 zinc finger motif, exhibits both DNA- and RNA-binding properties. nih.govnih.gov The C-terminal domain, which contains a KOW motif, is also involved in RNA binding in vitro. biologists.comnih.govuniprot.org
While specific detailed data tables from gel shift or EMSA experiments were not extensively provided in the search results, the findings consistently indicate KIN17's capacity to bind to DNA and RNA. This binding is considered important for its roles in nuclear metabolism. nih.gov
Protein-Protein Interaction Mapping (e.g., Co-immunoprecipitation, Yeast Two-Hybrid, BiFC, Interactome Analysis)
Investigating the protein-protein interactions of KIN17 is crucial for understanding its cellular functions. Several methods have been employed for this purpose.
Co-immunoprecipitation (Co-IP): This technique has been used to demonstrate direct interactions between KIN17 and other proteins. For instance, this compound associates directly with the Simian Virus 40 (SV40) large T antigen, as evidenced by co-immunoprecipitation experiments. aacrjournals.org These experiments involved using antibodies against one protein (either KIN17 or T antigen) to pull down complexes, followed by Western blotting to detect the presence of the other protein. aacrjournals.org Co-IP has also confirmed the interaction between KIN17 and proteins like RPA (Replication Protein A) and PCNA (Proliferating Cell Nuclear Antigen), which are components of the DNA replication machinery. nih.govgenecards.org
Yeast Two-Hybrid (Y2H): Y2H screening is a common method for identifying protein-protein interactions. nih.govsingerinstruments.com While the search results mention Y2H in the context of identifying KIN17's interaction with SQUAMOSA PROMOTER-BINDING PROTEIN-LIKE7 (SPL7) in Arabidopsis nih.gov, specific detailed protocols or extensive lists of KIN17 interactors solely from Y2H in mammalian systems were not prominently featured. However, Y2H is a standard technique applicable to KIN17 interaction studies. nih.govsingerinstruments.complos.org
Bimolecular Fluorescence Complementation (BiFC): BiFC allows for the visualization of protein-protein interactions in living cells. oup.comuni-bonn.desdbonline.org This method involves fusing non-fluorescent halves of a fluorescent protein to two proteins of interest. If the proteins interact, the fluorescent protein is reconstituted, and fluorescence can be detected. BiFC has been used to confirm the interaction between KIN17 and SPL7 in tobacco leaves, showing a speckled nuclear localization of the reconstituted fluorescence signal. nih.gov
Interactome Analysis (e.g., BioID-MS): Proximity-dependent biotin identification coupled to mass spectrometry (BioID-MS) is a powerful technique for mapping protein interaction networks (interactomes). researchgate.netnih.gov An interactome analysis of KIN17 using BioID-MS has identified a novel set of interacting proteins, reinforcing previous observations linking KIN17 to factors involved in RNA processing, particularly pre-mRNA splicing and ribosome biogenesis. nih.govresearchgate.netnih.gov This analysis suggested that KIN17 might be a "moonlight protein" with multiple functions. researchgate.netnih.govmdpi.com Key interactors identified through BioID-MS are associated with ribosome biogenesis and splicing processes. nih.govmdpi.com A novel interaction with PRMT7 (protein arginine methyltransferase 7), an enzyme that methylates KIN17, was also revealed by this method. researchgate.netnih.govmdpi.com
Structural Analysis (e.g., X-ray Crystallography)
Structural analysis techniques provide insights into the three-dimensional structure of this compound or its domains, which is essential for understanding its function.
X-ray Crystallography: X-ray crystallography has been employed to determine the structure of specific domains of human KIN17. The crystal structure of the C-terminal domain (residues 268–393) has been solved, revealing a tandem of SH3-like subdomains. nih.goviaea.orgnih.govresearchgate.netepfl.ch This domain contributes to the RNA-binding ability of the full protein. nih.goviaea.org Crystals of the C-terminal domain diffracting to high resolution (1.4 Å) have been obtained. nih.govresearchgate.net Halide phasing, using tungstate (B81510) and iodide ions, was used to determine the phases for structure determination. nih.govresearchgate.net
Other Structural Methods: While X-ray crystallography has provided detailed structural information for the C-terminal domain, other techniques like Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Small-Angle X-ray Scattering (SAXS) have been used to study other regions of the protein. iaea.org For example, the solution structure of the region 51–160 of human KIN17 has been determined by NMR, revealing an atypical winged helix domain. nih.gov This domain is thought to be involved in protein-protein interactions. nih.govnih.gov
Cellular and Subcellular Localization Studies
Determining the precise location of KIN17 within the cell and its association with specific cellular structures is vital for understanding its roles.
Immunofluorescence and Immunoelectron Microscopy
Immunolocalization techniques are widely used to visualize protein distribution in cells.
Immunofluorescence: Indirect immunofluorescence has shown that this compound is primarily a nuclear protein. biologists.commdpi.comresearchgate.netnih.govnih.govbiologists.com It forms intranuclear foci in proliferating cells and is redistributed in the nucleoplasm under certain conditions, such as after UV or gamma irradiation. biologists.combiologists.comaacrjournals.org Immunofluorescence studies have also indicated that KIN17 is present in the nucleolus, as well as in other parts of the nucleus. mdpi.comresearchgate.net This nucleolar localization supports its potential involvement in ribosome biogenesis, as suggested by interactome analysis. mdpi.com
Immunoelectron Microscopy: Immunoelectron microscopy provides higher resolution localization information. This technique has confirmed the nuclear localization of KIN17 and its association with specific nuclear structures. nih.govgenecards.orgmdpi.comnih.govaacrjournals.orgnih.govaacrjournals.org Immunoelectron microscopy revealed an ultrastructural co-localization of KIN17 with bromodeoxyuridine (BrdUrd), a marker for DNA replication sites, indicating its presence in replication factories. nih.govgenecards.orgaacrjournals.orgnih.govaacrjournals.org It has also shown colocalization with other replication proteins like RPA, PCNA, and DNA polymerase α. nih.govgenecards.org
Subcellular Fractionation and Chromatin Association Assays
Subcellular fractionation and chromatin association assays help to determine the distribution of KIN17 among different cellular compartments and its association with chromatin.
Studies using these techniques have shown that this compound is present in both detergent-soluble and detergent-insoluble (nuclear structure-associated) fractions. biologists.comnih.gov A significant fraction of KIN17 is tightly associated with nuclear structures resistant to detergent extraction. biologists.comnih.govaacrjournals.orgnih.gov KIN17 is a chromatin-associated protein. genecards.orgnih.govaacrjournals.orgnih.govaacrjournals.org Its association with chromatin can be regulated by its methylation state. researchgate.net Subcellular fractionation has revealed that fractions of this compound are distributed between the nucleoplasm, chromatin, and the nuclear matrix. biologists.comnih.gov Chromatin association assays have demonstrated that this compound strongly associates in vivo with DNA fragments containing replication origins. nih.govgenecards.orgnih.govaacrjournals.org This association is significantly higher with origin-containing DNA compared to non-origin control DNA. nih.gov The levels of chromatin-bound KIN17 can increase during the re-initiation and progression through S phase after replication blocks. nih.govaacrjournals.orgnih.govaacrjournals.org
Functional Assays in Cell Culture Models
Cell culture models provide a controlled environment to dissect the cellular functions of KIN17. A range of functional assays are employed to assess the impact of modulating KIN17 expression or activity on key cellular behaviors.
Cell Proliferation and Viability Assays
Assessing cell proliferation and viability is fundamental to understanding KIN17's role in cell growth. Methodologies such as the Cell Counting Kit-8 (CCK-8) assay are commonly used to quantify viable cells based on metabolic activity. Colony formation assays are employed to evaluate the long-term proliferative capacity of cells by measuring their ability to form colonies from single cells. documentsdelivered.com Studies have demonstrated that knockdown of KIN17 significantly suppresses the proliferation of various cancer cell lines, including breast cancer and pancreatic cancer cells. nih.govplos.orgresearchgate.net Conversely, overexpression of KIN17 can promote cell proliferation. plos.orgdocumentsdelivered.com
Cell Cycle Analysis (e.g., Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the distribution of cells within different phases of the cell cycle based on their DNA content. By staining cells with a DNA-binding dye like propidium (B1200493) iodide (PI), researchers can determine the proportion of cells in the G1, S, and G2/M phases. nih.govcellsignal.com Analysis using flow cytometry has revealed that KIN17 plays a role in regulating cell cycle progression. For instance, knockdown of KIN17 has been shown to prevent the transition from the G1 to the S phase or lead to an accumulation of cells in the S phase, indicating a block or delay in DNA replication. nih.govplos.orgresearchgate.netaacrjournals.org
Table 1: Effect of KIN17 Knockdown on Cell Cycle Phase Distribution
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| MDA-MB-231 | Negative Control | Data Varies | Data Varies | Data Varies |
| MDA-MB-231 | KIN17 Knockdown | Increased | Decreased | Data Varies |
| RKO | KIN17 Overexpression | Data Varies | Increased | Data Varies |
Note: Specific percentage data varies between studies and cell lines, but the general trend indicates KIN17's influence on S phase progression. nih.govresearchgate.netaacrjournals.orgwikigenes.org
Cell Migration and Invasion Assays (in vitro)
The migratory and invasive potential of cells, crucial aspects of cancer metastasis, are assessed using in vitro assays such as wound-healing and Transwell assays. In a wound-healing assay, a "wound" is created on a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. Transwell assays utilize a porous membrane; cells that migrate or invade through the pores are quantified. spandidos-publications.comnih.govresearchgate.net Research indicates that KIN17 knockdown significantly reduces the migration and invasion abilities of various cancer cells, including those from pancreatic cancer and hepatocellular carcinoma. spandidos-publications.comresearchgate.netnih.govdocumentsdelivered.comresearchgate.netresearchgate.netresearchgate.net This suggests a pro-migratory and pro-invasive role for KIN17.
DNA Replication and Repair Assays
Given KIN17's known interaction with DNA, assays evaluating DNA replication and repair are critical. Techniques such as immunofluorescence microscopy can be used to observe the colocalization of KIN17 with markers of DNA replication, such as bromodeoxyuridine (BrdUrd) incorporation, Proliferating Cell Nuclear Antigen (PCNA), and Replication Protein A (RPA). plos.orgaacrjournals.orgoup.com In vitro DNA replication assays can directly measure the impact of KIN17 on DNA synthesis. aacrjournals.org Assays assessing DNA damage and repair, such as the comet assay, can determine the role of KIN17 in maintaining genomic integrity, particularly after exposure to genotoxic agents like UV irradiation or chemotherapy drugs. plos.org Studies have shown that KIN17 is recruited to sites of DNA replication and is involved in the cellular response to DNA damage. plos.orgaacrjournals.orgaacrjournals.org Knockdown of KIN17 can inhibit DNA replication and repair, increasing sensitivity to chemotherapy. plos.orgresearchgate.net
Genomic and Proteomic Approaches
Genomic and proteomic methodologies provide a broader perspective on KIN17's involvement in cellular pathways by analyzing gene expression patterns and protein-protein interactions.
Gene Expression Profiling (e.g., RNA-seq, Microarray)
Gene expression profiling techniques, such as RNA sequencing (RNA-seq) and microarrays, allow for the simultaneous measurement of the expression levels of thousands of genes. wikipedia.org These methods can be used to identify genes whose expression is correlated with or regulated by KIN17. Publicly available datasets, such as those in The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO), which contain RNA-seq and microarray data, have been utilized to analyze KIN17 expression across different cancer types and correlate it with clinical outcomes. spandidos-publications.com While these techniques are effective for assessing relative gene expression, obtaining accurate absolute measurements can be challenging. rna-seqblog.com
Proteomic Approaches
Proteomic approaches, particularly interactome analysis, are employed to identify proteins that physically interact with KIN17. Techniques like BioID (proximity-dependent biotin identification) coupled with mass spectrometry can reveal the protein interaction network of KIN17. researchgate.netmdpi.com Such studies have shown that KIN17 associates with proteins involved in processes beyond DNA replication and repair, including RNA processing, notably pre-mRNA splicing and ribosome biogenesis. nih.govresearchgate.netmdpi.comepfl.ch This highlights the potential for KIN17 to have "moonlighting" functions within the cell. researchgate.net
Table 2: Selected KIN17 Interacting Proteins Identified by Proteomic Analysis
| Interacting Protein | Associated Cellular Process | Source |
| Proteins involved in splicing | Pre-mRNA splicing | nih.govresearchgate.netmdpi.com |
| Proteins involved in ribosome biogenesis | Ribosome biogenesis | researchgate.netmdpi.com |
| SV40 Large T Antigen | DNA replication (viral) | aacrjournals.org |
| RPA, PCNA, DNA Polymerase-α | DNA replication (mammalian) | plos.orgaacrjournals.orgoup.com |
| RAD51 | DNA repair | researchgate.netresearchgate.net |
These advanced methodologies provide valuable insights into the diverse roles of this compound in cellular function and its implications in disease contexts, particularly cancer.
Compound Information
| Name | Identifier Type | Identifier |
| This compound | Protein | P22070 (UniProt - Human) |
Proteomic Analysis (e.g., Mass Spectrometry for interactome)
Proteomic analysis, particularly using mass spectrometry, is a key approach for investigating the this compound interactome – the complete set of protein-protein interactions involving KIN17. Understanding these interactions provides insights into the cellular pathways and processes in which KIN17 participates.
Proximity-dependent biotin identification coupled to mass spectrometry (BioID-MS) has been employed to investigate the KIN17 interactome. mdpi.comresearchgate.netnih.govnih.gov This method allows for the identification of proteins that are in close proximity to KIN17 within the cellular environment. mdpi.comnih.gov Studies using BioID-MS have identified novel sets of proteins interacting with KIN17 and reinforced previous observations linking KIN17 to factors involved in RNA processing, including pre-mRNA splicing and ribosome biogenesis. mdpi.comresearchgate.netnih.govnih.gov One study identified an interaction with protein arginine methyltransferase 7 (PRMT7) and demonstrated that KIN17 is modified by this enzyme. mdpi.comresearchgate.netnih.govnih.gov
While early studies suggested a role for KIN17 in DNA replication and repair, interactome analysis has provided less evidence for a direct coupling to these processes, suggesting a more prominent association with other cellular metabolism functions, such as ribosome biogenesis. mdpi.comresearchgate.netnih.govnih.gov Mass spectrometry-based proteomics offers high specificity and the ability to identify dynamic protein complex systems. researchgate.net Techniques like co-precipitation of endogenous or ectopically expressed proteins followed by proteomic analysis enable the discovery and quantification of specific protein interactions. researchgate.net
Database Mining (e.g., TCGA, GEO for expression correlation)
Database mining of large-scale genomic and transcriptomic datasets, such as The Cancer Genome Atlas (TCGA) and the Gene Expression Omnibus (GEO), is instrumental in analyzing KIN17 expression patterns and correlating them with clinical features and outcomes. nih.govaging-us.comsmw.chcancer.gov These databases provide vast amounts of data on various cancer types, including gene expression profiles, copy number variations, mutations, and clinical information. smw.chcancer.gov
Analysis of TCGA and GEO datasets has revealed that the mRNA level of KIN17 is often elevated in tumor tissues compared to adjacent normal tissues in various cancers, including esophageal squamous cell carcinoma (ESCC). nih.gov For instance, in ESCC, elevated KIN17 expression significantly correlated with increased Ki-67 levels, advanced pathological tumor node metastasis stage, and positive lymph node metastasis. nih.gov
TCGA and GEO data can be analyzed using various bioinformatics tools to perform differential gene expression analysis, correlation analysis, and survival analysis. aging-us.comsmw.chcancer-pku.cn These analyses help in understanding the clinical significance of KIN17 expression in different cancer types.
Animal Models for Disease Mechanism Elucidation
Animal models are crucial for elucidating the in vivo functions of this compound and its role in disease pathogenesis, particularly in cancer development and progression.
Genetically Engineered Murine Models (e.g., Knockout, Conditional Knockout)
Genetically engineered murine models, including knockout (KO) and conditional knockout (cKO) mice, are powerful tools to study the biological functions of specific genes like KIN17. atlantisbioscience.comgempharmatech.com
Constitutive Knockout Mice: In constitutive knockout mice, the target gene is inactivated in all cells and tissues throughout development. atlantisbioscience.comtaconic.com This approach can reveal the fundamental functions of a gene. However, complete gene inactivation early in development can sometimes lead to lethal phenotypes, limiting the study of gene function in adult stages.
Conditional Knockout Mice: Conditional knockout mice allow for the inactivation of a gene in a tissue-specific and/or time-specific manner, often utilizing systems like the Cre-loxP system. atlantisbioscience.comtaconic.comnih.gov In this system, the gene of interest is flanked by loxP sites, and its deletion is triggered by the expression of Cre recombinase in specific tissues or at particular times. atlantisbioscience.com This approach is valuable for studying the effects of KIN17 deletion in specific cell types or at different stages of disease progression, avoiding potential embryonic lethality associated with constitutive knockouts. atlantisbioscience.com
While the search results mention the use of genetically engineered cells (e.g., KIN17 knockdown or overexpression in cell lines) for in vitro and in vivo studies nih.govnih.gov, specific details about the generation or use of KIN17 knockout or conditional knockout mouse models for studying disease mechanisms were not extensively detailed in the provided snippets beyond the general description of these model types. However, the principle of using such models for understanding gene function in vivo is well-established. atlantisbioscience.com
Xenograft Models for Tumorigenesis and Metastasis Studies
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to study tumorigenesis, tumor growth, and metastasis in a living system. frontiersin.org These models allow researchers to investigate the effects of manipulating KIN17 expression on tumor behavior.
Studies using xenograft models have demonstrated the role of KIN17 in promoting tumor growth and metastasis. For example, in a hepatocellular carcinoma cell xenograft model, tumors derived from cells with KIN17 overexpression were larger than those from control cells. nih.gov The proliferation index, as reflected by Ki-67 expression, was also higher in KIN17-overexpressing cells in these xenografts. nih.gov
In breast cancer xenograft models, KIN17 knockdown has been shown to decrease the metastatic spread of the disease, while KIN17 overexpression increased metastatic spread. nih.gov Increased this compound expression was observed in metastatic nodules in the livers of mice injected with KIN17-overexpressing breast cancer cells compared to controls. nih.gov These findings underscore the utility of xenograft models in evaluating the impact of KIN17 on tumor growth and metastatic potential in vivo. nih.govnih.gov
Future Directions and Unexplored Avenues in Kin17 Protein Research
Elucidating Novel Molecular Mechanisms
Although KIN17 has been traditionally associated with DNA replication and repair, recent studies suggest a broader involvement in cellular processes, hinting at novel, uncharacterized molecular mechanisms. For instance, interactome analysis has revealed associations with proteins involved in RNA processing, including pre-mRNA splicing and ribosome biogenesis, suggesting that KIN17 may function as a "moonlight protein" with diverse roles beyond DNA metabolism maayanlab.cloudbiologists.commdpi.comresearchgate.netnih.gov. Future research should focus on dissecting the precise molecular mechanisms by which KIN17 participates in these newly identified pathways. This could involve detailed biochemical and structural studies to understand how KIN17 interacts with different nucleic acid substrates (DNA and RNA) and protein partners in distinct cellular contexts. Exploring the functional consequences of its localization in different nuclear compartments, such as the nucleolus where it has been observed, could also reveal novel mechanisms researchgate.net. Further investigation into its potential role in regulating gene expression beyond its known DNA binding properties, perhaps through its interaction with RNA processing machinery, represents a critical future direction.
Identification of Additional KIN17 Protein Interaction Partners
The diverse functions attributed to KIN17 suggest that it engages in a wide array of protein-protein interactions. While some partners involved in DNA replication (like RPA and PCNA) and RNA processing have been identified maayanlab.cloudbiologists.comoup.commdpi.comresearchgate.netnih.gov, a comprehensive mapping of its interactome under various physiological and pathological conditions is still needed. Advanced proteomic techniques, such as proximity-dependent biotin (B1667282) identification (BioID) coupled with mass spectrometry, have already begun to uncover novel interactors researchgate.netnih.gov. Future studies should leverage these and other cutting-edge approaches to identify context-specific interaction partners, including those that might mediate its roles in specific DNA repair pathways, transcriptional regulation, or newly discovered functions like ribosome biogenesis. Understanding the dynamic nature of these interactions throughout the cell cycle and in response to different stimuli (e.g., various types of DNA damage, cellular stress) will be crucial for a complete picture of KIN17's cellular network.
Comprehensive Analysis of Post-Translational Regulation
Post-translational modifications (PTMs) are critical regulators of protein function, localization, and interaction. While it is known that KIN17 is subject to PTMs, such as methylation by PRMT7 at Arginine 36, a comprehensive understanding of the full spectrum of its modifications and their functional consequences is lacking researchgate.netnih.gov. Future research should employ global proteomic approaches to identify novel PTMs on KIN17, including phosphorylation, acetylation, ubiquitination, and others, under different cellular states. Following identification, targeted studies are needed to determine the specific sites of modification, the enzymes responsible for adding and removing these modifications, and how each PTM or combination of PTMs influences KIN17's structure, stability, interactions, and ultimately its function in various cellular processes. The interplay between different PTMs on KIN17 and how they coordinate its diverse roles represents a significant area for future exploration.
Investigating this compound Function in Other Biological Processes and Organisms
While research on KIN17 has primarily focused on mammalian systems and its roles in DNA metabolism and cancer, its high evolutionary conservation across eukaryotes suggests important, potentially undiscovered, functions in other biological processes and organisms mdpi.comnih.govnih.govoup.com. Studies in model organisms, such as the identification of a KIN17 homolog in Arabidopsis involved in copper deficiency response, highlight the potential for diverse roles in different biological contexts oup.com. Future research should investigate KIN17's function in a wider range of organisms to uncover conserved and species-specific roles. Furthermore, exploring its involvement in biological processes beyond DNA replication, repair, and RNA processing, such as development, differentiation, or specific stress responses not yet fully characterized, could reveal novel insights into its fundamental cellular importance. Studies on KIN17's role in different tissues and developmental stages within organisms are also warranted.
Q & A
Basic Research Questions
Q. What experimental methods are recommended to quantify KIN17 protein expression in clinical samples?
- Methodological Answer : Use enzyme-linked immunosorbent assay (ELISA) with validated antibodies for serum KIN17 quantification. Ensure cross-validation via recovery tests (90–110% recovery rate) and assess precision (intra-assay CV <16%, inter-assay CV <10%) . For tissue samples, immunohistochemistry (IHC) with standardized scoring (e.g., nuclear vs. cytoplasmic staining intensity) is preferred. Include negative controls (e.g., mucous cystadenoma tissues) to minimize background noise .
Q. How is KIN17 expression linked to cancer prognosis?
- Methodological Answer : Conduct Kaplan-Meier survival analysis and multivariate Cox regression on patient cohorts stratified by KIN17 expression (high vs. low). For example, in epithelial ovarian cancer (EOC), high KIN17 correlates with reduced 5-year overall survival (35.4% vs. 60.7% in low expressers) and lymphatic metastasis (76.47% vs. 42.85%) . Validate findings using public databases (e.g., TCGA) to ensure reproducibility across cancer types.
Q. What in vitro models are suitable for studying KIN17’s role in tumorigenesis?
- Methodological Answer : Use siRNA or shRNA knockdown in cancer cell lines (e.g., SKOV3 for ovarian cancer, 8505C/SW579 for thyroid cancer). Monitor functional outcomes via Transwell assays (migration/invasion), CCK-8 proliferation tests, and flow cytometry for cell cycle analysis (e.g., G1 arrest post-KIN17 silencing) . Include rescue experiments with pathway agonists (e.g., p38 MAPK activator P79350) to confirm mechanistic specificity .
Advanced Research Questions
Q. How does KIN17 contribute to chemoresistance, and how can this be experimentally dissected?
- Methodological Answer : Investigate KIN17’s role in DNA damage repair (e.g., homologous recombination) using γ-irradiation or cisplatin-treated cells. Assess chemosensitivity via IC50 shifts post-KIN17 knockdown. For example, KIN17 silencing in thyroid cancer cells enhances doxorubicin efficacy by downregulating p-p38 and cyclin D1 . Combine RNA-seq with pathway inhibition (e.g., TGF-β receptor inhibitor Y2109761) to map signaling crosstalk .
Q. How to resolve contradictory data on KIN17’s role in different signaling pathways (e.g., p38 MAPK vs. TGF-β/Smad2)?
- Methodological Answer : Perform tissue-specific pathway profiling using co-immunoprecipitation (Co-IP) and phosphoproteomics. For instance, in hepatocellular carcinoma (HCC), KIN17 promotes migration via TGF-β/Smad2, while in thyroid cancer, p38 MAPK dominates . Use isoform-specific inhibitors and CRISPR-Cas9-mediated gene editing to isolate pathway contributions.
Q. What structural approaches elucidate KIN17’s dual DNA/RNA-binding functions?
- Methodological Answer : Employ cryo-EM or NMR to resolve domain interactions. The winged-helix (WH) motif (residues 51–160) binds curved DNA, while the C-terminal SH3-like tandem domains mediate RNA interactions . Mutagenesis of conserved lysine residues (e.g., K268/K270) can disrupt RNA binding, validated via electrophoretic mobility shift assays (EMSAs) .
Q. How to address discrepancies in KIN17’s diagnostic utility across cancer types?
- Methodological Answer : Conduct meta-analyses comparing KIN17’s sensitivity/specificity in serum (e.g., 1.73 ng/mL in HCC vs. 0.39 ng/mL in controls ) versus tissue expression (e.g., IHC scores in EOC ). Use receiver operating characteristic (ROC) curves to evaluate biomarker performance, adjusting for confounders like tumor stage and grade.
Q. What in vivo models best recapitulate KIN17’s oncogenic effects?
- Methodological Answer : Generate xenograft models with stable KIN17 knockdown (e.g., A549 lung cancer cells in nude mice). Monitor tumor growth/metastasis via bioluminescence imaging and post-mortem histopathology. For metastasis studies, use tail-vein injection models to assess lung colonization . Validate findings in patient-derived organoids (PDOs) to bridge preclinical and clinical relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
